molecular formula C10H13N3O3 B4328375 3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one

3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one

Cat. No. B4328375
M. Wt: 223.23 g/mol
InChI Key: RWKZLVAKWFBSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as Linezolid, which is a synthetic antibiotic used to treat bacterial infections. Linezolid belongs to the oxazolidinone class of antibiotics and is effective against Gram-positive bacteria, including those that are resistant to other antibiotics.

Scientific Research Applications

Linezolid has been extensively studied for its potential applications in the field of medicine. It has been shown to be effective against a wide range of Gram-positive bacteria, including those that are resistant to other antibiotics. Linezolid has been used to treat infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.

Mechanism of Action

Linezolid inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of the initiation complex, which is required for the translation of mRNA into protein. Linezolid is bacteriostatic, meaning it inhibits the growth of bacteria, but does not kill them.
Biochemical and Physiological Effects
Linezolid has been shown to have low toxicity and is generally well-tolerated by patients. However, it can cause adverse effects, such as diarrhea, nausea, and headache. Linezolid has been shown to interact with monoamine oxidase inhibitors (MAOIs), which can lead to serotonin syndrome, a potentially life-threatening condition.

Advantages and Limitations for Lab Experiments

Linezolid has several advantages for lab experiments. It is stable, soluble in water, and has a long shelf-life. It is also effective against a wide range of Gram-positive bacteria, including those that are resistant to other antibiotics. However, Linezolid is expensive and can be difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of Linezolid. One area of interest is the development of new oxazolidinone antibiotics with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of Linezolid and the development of new antibiotics that target the bacterial ribosome. Additionally, Linezolid has been shown to have activity against some Gram-negative bacteria, and further research is needed to explore its potential applications in this area.

properties

IUPAC Name

3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-9(7-4-3-5-12-6-7)10(2,15)13(11)8(14)16-9/h3-6,15H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZLVAKWFBSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)N)(C)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 2
3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 3
3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 4
3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 5
3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Reactant of Route 6
3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.